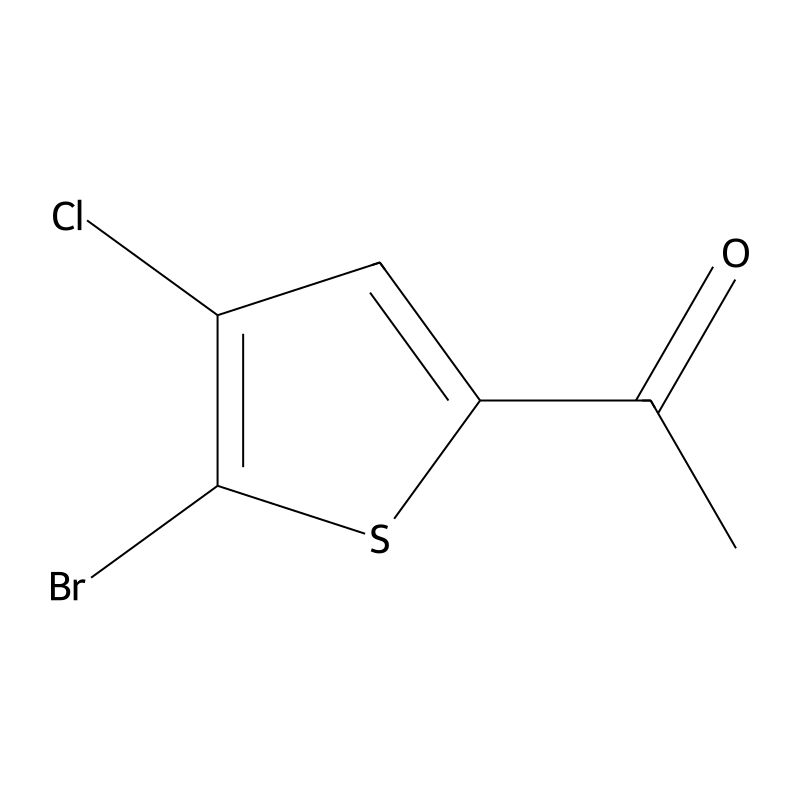

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Potential as a Scaffolding Molecule

The structure of 1-(5-Bromo-4-chlorothiophen-2-yl)ethanone incorporates a thiophene ring with a ketone group. Thiophene rings are known for their biological activity and are present in many natural products and pharmaceuticals. The ketone group can further participate in various chemical reactions, making this molecule a potential candidate for modification and development into more complex structures with desired properties.

Analogy with existing research on Thiophene derivatives

Since the scientific research on 1-(5-Bromo-4-chlorothiophen-2-yl)ethanone itself is scarce, it might be informative to look at existing research on similar molecules. Halogenated thiophene derivatives have been explored for their potential applications in medicinal chemistry, material science, and organic synthesis [, ]. Further research is needed to determine if 1-(5-Bromo-4-chlorothiophen-2-yl)ethanone possesses similar properties or can be a starting point for development of novel functional molecules.

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one is an organic compound characterized by its unique molecular structure, which includes a brominated thiophene ring. Its chemical formula is , and it has a molecular weight of approximately 239.52 g/mol . This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, facilitating the formation of new compounds.

- Oxidation Reactions: This compound can be oxidized to form sulfoxides or sulfones, expanding its utility in synthetic chemistry.

- Reduction Reactions: The carbonyl group in the compound can be reduced to yield corresponding alcohols, which are valuable intermediates in organic synthesis .

The biological activity of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one is primarily linked to its role as an intermediate in the synthesis of bioactive molecules. It has been implicated in the development of pharmaceuticals, particularly those targeting retinoic acid pathways, which are crucial for cell growth and differentiation. The compound's derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, indicating anti-inflammatory properties .

The synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one typically involves a multi-step process:

- Bromination: The starting material, 4-chlorothiophene, is brominated using bromine in the presence of a catalyst such as iron to yield 5-bromo-4-chlorothiophene.

- Acetylation: The brominated thiophene is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one .

This method allows for the efficient production of the compound while maintaining high purity and yield.

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one has several applications across different fields:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.

- Pharmaceutical Development: The compound is used in creating bioactive molecules, including those targeting retinoic acid pathways and anti-inflammatory drugs.

- Agrochemicals: It plays a role in the production of various agrochemicals, enhancing crop protection strategies .

Research on interaction studies involving 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one has focused on its biochemical interactions with enzymes and other biomolecules. For instance, studies have evaluated its inhibitory effects on COX enzymes, revealing potential therapeutic applications in managing inflammation and pain . The molecular docking studies further elucidate its binding affinities to target proteins involved in inflammatory pathways.

Several compounds share structural similarities with 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone | Contains a bromoacetyl group | Potential scaffold for drug development |

| 1-(5-Bromo-4-methylthiophen-2-YL)ethanone | Methyl substitution on the thiophene ring | Used in synthesizing pharmaceuticals |

| 3-Chloro-2-bromo-thiophene | Similar thiophene structure | Different halogen positioning affects reactivity |

These compounds exhibit varying reactivity profiles and biological activities due to differences in their substituents and structural configurations. The presence of different halogens or alkyl groups can significantly influence their chemical behavior and potential applications .

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one represents a highly functionalized thiophene derivative characterized by its distinctive molecular architecture and systematic nomenclature. The compound bears the Chemical Abstracts Service registry number 123418-66-6, providing its unique chemical identifier in global databases. According to International Union of Pure and Applied Chemistry naming conventions, this compound is formally designated as 1-(5-bromo-4-chloro-2-thienyl)ethanone, reflecting its structural composition and functional group arrangement.

The molecular formula C6H4BrClOS indicates the presence of six carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, one oxygen atom, and one sulfur atom within its molecular framework. This composition yields a molecular weight of 239.52 grams per mole, establishing its position among medium-molecular-weight heterocyclic compounds. The compound exhibits a calculated density of 1.728 grams per cubic centimeter and demonstrates a predicted boiling point of 323.548 degrees Celsius at standard atmospheric pressure.

Table 1: Physical and Chemical Properties of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

The structural representation through Simplified Molecular Input Line Entry System notation appears as CC(=O)C1=CC(=C(S1)Br)Cl, providing a linear encoding of the molecular connectivity. The International Chemical Identifier key FSZXWJHCTQQQGZ-UHFFFAOYSA-N serves as the standard identifier for computational chemistry applications and database searches. This systematic identification framework enables precise communication about the compound across scientific disciplines and industrial applications.

The compound exists as a solid under standard conditions and requires specialized storage protocols to maintain chemical integrity. Commercial preparations typically demonstrate purity levels of approximately 95 percent, indicating high-quality synthetic production methods. The Material Data Sheet designation MFCD11110669 provides additional identification for laboratory management systems and chemical inventory databases.

Historical Development in Heterocyclic Chemistry

The development of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one must be understood within the broader historical context of thiophene chemistry, which emerged as a distinct field following Viktor Meyer's pioneering discoveries in 1882. Meyer's initial observation that isatin forms a characteristic blue dye when mixed with sulfuric acid and crude benzene led to the isolation of thiophene as the substance responsible for this indophenin reaction. This foundational discovery established thiophene as the first recognized sulfur-containing aromatic heterocycle, opening new avenues for heterocyclic compound development.

The historical significance of thiophene chemistry expanded dramatically during the twentieth century as synthetic methodologies evolved to accommodate increasingly complex substitution patterns. Classical synthetic approaches, including the Paal-Knorr thiophene synthesis and Hinsberg synthesis, provided fundamental frameworks for constructing thiophene derivatives with diverse functional groups. These methodological advances enabled chemists to introduce halogen substituents at specific positions on the thiophene ring, ultimately leading to compounds such as 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one.

The evolution of electrophilic aromatic substitution reactions on thiophene systems proved particularly crucial for developing halogenated derivatives. Research demonstrated that thiophene undergoes electrophilic substitution preferentially at the 2-position, with high positional selectivity due to resonance stabilization effects. This mechanistic understanding provided the theoretical foundation for synthesizing regioselectively substituted thiophene compounds with precise halogen placement patterns.

Table 2: Historical Milestones in Thiophene Chemistry Development

Industrial thiophene production methods evolved from early coal tar extraction processes to modern synthetic approaches utilizing butane or butene with sulfur sources. This industrial development provided the foundation materials necessary for synthesizing complex thiophene derivatives, including multiply halogenated compounds such as 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one.

The detection of thiophene derivatives in extraterrestrial environments, particularly on Mars, has renewed scientific interest in thiophene chemistry from both astrobiological and synthetic perspectives. Thiophene derivatives discovered in Martian soil sediments by the Curiosity rover have prompted investigations into both biotic and abiotic formation pathways, highlighting the fundamental importance of thiophene chemistry in understanding molecular evolution processes.

Significance in Synthetic Organic Chemistry

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one occupies a prominent position in synthetic organic chemistry due to its unique combination of reactive functional groups and strategic substitution pattern. The compound serves as a versatile synthetic intermediate, particularly valuable in pharmaceutical chemistry where thiophene derivatives demonstrate significant biological activity. The presence of both bromine and chlorine substituents provides multiple sites for further chemical elaboration through various coupling reactions and nucleophilic substitution processes.

The acetyl functional group at the 2-position of the thiophene ring creates opportunities for diverse chemical transformations, including condensation reactions, reduction processes, and nucleophilic addition reactions. These transformational possibilities make the compound particularly useful in building complex molecular architectures for drug discovery applications. Research has demonstrated that thiophene scaffolds serve as effective bioisosteres for benzene rings in pharmaceutical compounds, often providing improved metabolic stability and enhanced biological activity.

Contemporary pharmaceutical applications highlight the importance of halogenated thiophene derivatives in medicinal chemistry programs. The compound structure allows for systematic modification of pharmacological properties through selective manipulation of the halogen substituents or the acetyl group. This structural flexibility enables medicinal chemists to optimize compounds for specific therapeutic targets while maintaining the favorable properties associated with the thiophene core structure.

Table 3: Synthetic Applications of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

The compound demonstrates particular value in cross-coupling methodologies, where the bromine and chlorine substituents can participate in palladium-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. These synthetic transformations enable the construction of extended conjugated systems and complex molecular frameworks that would be difficult to access through alternative synthetic routes. The selective reactivity differences between bromine and chlorine provide opportunities for sequential functionalization strategies, allowing chemists to build molecular complexity in a controlled manner.

Research applications extend beyond pharmaceutical chemistry to include materials science, where thiophene derivatives serve as building blocks for conductive polymers and organic electronic materials. The electron-withdrawing effects of the halogen substituents and the acetyl group influence the electronic properties of the thiophene ring, making this compound useful for fine-tuning the optoelectronic characteristics of polymeric materials. These applications demonstrate the broad utility of halogenated thiophene derivatives across multiple scientific disciplines.

The analytical and characterization aspects of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one have been extensively studied, providing reliable methods for purity assessment and structural confirmation. Standard analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, enable routine identification and quality control of the compound in research and industrial settings. These analytical capabilities support the compound's role as a reliable synthetic intermediate in complex chemical synthesis programs.

Direct Halogenation Routes for Thiophene Derivatives

Direct halogenation represents a fundamental approach for introducing halogen substituents into thiophene ring systems, providing access to key intermediates such as 5-bromo-4-chlorothiophene required for subsequent acetylation reactions [4]. The regioselectivity and efficiency of these transformations depend critically on reaction conditions, halogenating agents, and the presence of catalytic systems.

Bromination Methodologies

Bromination of thiophene derivatives typically proceeds through electrophilic aromatic substitution mechanisms, with preferential attack at the α-positions (C-2 and C-5) due to the electron-rich nature of the heterocycle [7] [11]. When starting from 4-chlorothiophene, bromination occurs selectively at the 5-position using bromine in the presence of iron catalyst, yielding 5-bromo-4-chlorothiophene with approximately 85% efficiency [2]. The reaction proceeds under mild conditions, typically at room temperature to 85°C, depending on the specific halogenating system employed.

Advanced bromination techniques utilizing microreactor technology have demonstrated superior performance compared to conventional batch processes [7] [11]. Solvent-free continuous bromination using pure bromine achieves yields up to 86% for 2,5-dibromothiophene formation, representing a significant improvement over traditional batch processing yields of 77% [7]. The microreactor approach reduces reaction times from approximately 2 hours to less than 1 second while providing enhanced selectivity control through precise temperature and flow rate management.

Alternative brominating agents such as N-bromosuccinimide offer complementary reactivity profiles for regioselective transformations [23]. The use of N-bromosuccinimide in acetonitrile at 0°C to room temperature provides excellent regioselectivity for bromination at the 3-position of 2-methylbenzo[b]thiophene, achieving 99% yield under optimized conditions [23].

Chlorination Strategies

Chlorination of thiophene systems employs diverse methodologies ranging from molecular chlorine to specialized chlorinating reagents [8] [12]. The use of molecular chlorine with iodine as catalyst provides enhanced directive effects, resulting in yields 35% higher than conventional methods [12]. Optimal chlorination conditions typically involve temperatures between 50-85°C, with the exact temperature depending on the chlorinating agent and desired substitution pattern.

Sodium hypochlorite pentahydrate represents an effective metal-free chlorination system for benzo[b]thiophene derivatives [8]. This methodology achieves C3-selective chlorination under mild conditions (65-75°C) in acetonitrile-water mixtures, providing an environmentally benign alternative to traditional halogenation protocols [8]. The reaction mechanism involves formation of hypochlorous acid intermediates that facilitate regioselective electrophilic substitution.

Sulfuryl chloride offers another viable chlorination pathway, particularly suitable for industrial applications due to its operational simplicity and broad temperature range (room temperature to 85°C) [12]. This reagent provides flexible reaction conditions while maintaining acceptable yields across various thiophene substrates.

| Method | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|

| Bromination with Br₂ (CHCl₃) | Room temperature | 70-98 | α-position preferred |

| Bromination with Br₂ (AcOH) | 75-85 | 77 | 2,5-dibromo at completion |

| Bromination with NBS (CH₃CN) | 0 to RT | 99 | Regioselective |

| Chlorination with Cl₂ (catalyzed) | 50-85 | 35% higher than conventional | Enhanced with I₂ catalyst |

| Chlorination with SO₂Cl₂ | Room temperature | Variable | Position dependent |

| Microreactor bromination | Room temperature | 86 | High for 2,5-dibromo |

| Hypochlorite chlorination | 65-75 | Variable | C3-selective |

Friedel-Crafts Acetylation Approaches

Friedel-Crafts acetylation represents the key carbon-carbon bond forming step in the synthesis of 1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one, introducing the ethanone functionality at the C-2 position of the halogenated thiophene ring [13] [15]. This transformation requires careful optimization of Lewis acid catalysts, reaction conditions, and substrate ratios to achieve optimal yields and regioselectivity.

Catalyst Selection and Performance

Aluminum chloride emerges as the most effective Lewis acid catalyst for thiophene acetylation, providing superior yields compared to alternative metal halides [15] [18]. Stoichiometric quantities (1 equivalent) of aluminum chloride relative to the acyl chloride are typically required due to stable complex formation between the catalyst and carbonyl compound [15]. The use of sub-stoichiometric amounts results in dramatically reduced yields, while excess catalyst can lead to undesired side reactions and reduced selectivity.

Comparative studies of various Lewis acids reveal significant performance differences in thiophene acetylation reactions [18]. Stannic chloride and titanium tetrachloride provide moderate activity but require careful temperature control to prevent substrate decomposition [15] [18]. Iron(III) chloride shows minimal activity under standard conditions, while zinc halides offer the advantage of catalytic rather than stoichiometric loading, though with correspondingly lower reaction rates [15].

The mechanism of Friedel-Crafts acetylation involves initial formation of an acylium ion through interaction of acetyl chloride with the Lewis acid catalyst [14] [19]. This electrophilic species then attacks the electron-rich thiophene ring, preferentially at the α-position due to optimal orbital overlap and charge distribution [20]. The resulting carbocation intermediate undergoes rapid deprotonation to restore aromaticity and yield the acetylated product.

Solvent Effects and Reaction Media

Solvent selection plays a crucial role in determining reaction efficiency and product distribution in thiophene acetylation reactions [18]. Dichloromethane emerges as the optimal solvent choice, providing the necessary solvation for ionic intermediates while maintaining chemical inertness toward the electrophilic reaction conditions [18]. The use of coordinating solvents such as tetrahydrofuran or diethyl ether leads to catalyst deactivation through competitive coordination to the Lewis acid center.

Alternative reaction media include neat conditions (solvent-free) which can provide enhanced reaction rates but may suffer from poor heat dissipation and reduced selectivity control [5] [15]. The phase-vanishing method using tin tetrachloride as catalyst offers advantages for parallel synthesis applications, though yields are generally lower than optimized aluminum chloride protocols [5].

Regioselectivity Considerations

Thiophene acetylation exhibits strong preference for substitution at the C-2 position (α-position) rather than the C-3 position (β-position) [20]. This regioselectivity arises from the superior resonance stabilization available to the intermediate carbocation when formed at the α-position [20]. Theoretical analysis reveals that α-substitution allows three resonance structures for the intermediate, while β-substitution permits only two resonance forms, resulting in a significant energetic preference for α-attack.

The presence of halogen substituents on the thiophene ring can modulate regioselectivity patterns through electronic and steric effects [21]. Electron-withdrawing halogens reduce overall ring reactivity but maintain the preference for α-substitution in the remaining available positions [4] [22]. This electronic deactivation necessitates more forcing reaction conditions but provides the benefit of enhanced selectivity control.

| Catalyst | Solvent | Temperature (°C) | Catalyst Loading | Regioselectivity |

|---|---|---|---|---|

| AlCl₃ | DCM | 60 | 1 equiv | α-position preferred |

| SnCl₄ | Neat | Variable | 1 equiv | α-position |

| TiCl₄ | DCM | Room temperature | 1 equiv | Low yield |

| ZnCl₂ | Neat | Variable | Catalytic | α-position |

| FeCl₃ | DCM | Room temperature | 1 equiv | No product |

Bromo-Chloro Substitution Patterns in Thiophene Systems

The introduction of multiple halogen substituents into thiophene rings requires careful consideration of substitution patterns, electronic effects, and steric factors that influence both regioselectivity and reactivity in subsequent transformations [21] [22]. Understanding these patterns is essential for developing efficient synthetic routes to 1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one and related compounds.

Electronic Effects of Halogen Substitution

Halogen substituents exert significant electronic influence on thiophene reactivity through both inductive and mesomeric effects [21] [22]. Chlorine and bromine atoms act as electron-withdrawing groups through inductive effects while simultaneously providing π-electron donation through their lone pairs [34]. This dual electronic character results in complex reactivity patterns that depend on the specific substitution site and reaction conditions.

The presence of a chlorine substituent at the C-4 position strongly influences the regioselectivity of subsequent bromination reactions [22]. Bromination of 4-chlorothiophene occurs preferentially at the C-5 position, yielding 5-bromo-4-chlorothiophene as the major product with 85% efficiency . This regioselectivity pattern arises from the electron-withdrawing nature of chlorine, which deactivates the adjacent C-3 position while leaving the C-5 position relatively unaffected.

Sequential Halogenation Strategies

Multi-step halogenation sequences provide controlled access to specific substitution patterns required for target molecule synthesis [4] [22]. The conversion of 3-methylthiophene to 2,4-dibromo-3-methylthiophene involves initial bromination at the C-2 position followed by selective introduction of a second bromine at the C-4 position [4]. This sequence achieves 89% selectivity for the desired 2,4-dibromo isomer when employing zinc powder reduction of the intermediate tribromo compound.

Alternative approaches utilize sequential bromination-debromination protocols to access specific substitution patterns [4]. Treatment of 3-methylthiophene with bromine yields a tribrominated intermediate that undergoes selective reduction with zinc in acetic acid to provide the desired 2,4-dibromo product [4]. This methodology offers control over substitution patterns through selective reduction conditions.

Steric and Electronic Control Elements

The interaction between steric and electronic factors determines the feasibility of introducing specific halogen substitution patterns [21] [22]. Alkyl substituents on the thiophene ring influence halogenation regioselectivity through both steric hindrance and electronic donation effects [22]. 2-Alkylthiophenes undergo bromination preferentially at the C-5 position first, followed by C-3 substitution under more forcing conditions [22].

The influence of substitution patterns on subsequent reactivity is particularly important for Kumada catalyst-transfer polymerization reactions [21]. Sterically hindered Grignard functions resulting from specific halogen patterns can impede initiation steps with certain catalyst systems, requiring careful selection of reaction conditions and catalyst structures [21].

Synthetic Accessibility Considerations

Different substitution patterns exhibit varying degrees of synthetic accessibility depending on the available starting materials and transformation methods [4] [22]. The preparation of 3,4,5-trichlorothiophene derivatives requires specialized conditions such as vapor-phase chlorination at 500°C, achieving 69% yield on multi-kilogram scale [4]. These harsh conditions limit the compatibility with sensitive functional groups but provide access to highly chlorinated systems.

Milder halogenation conditions using N-halosuccinimide reagents offer improved functional group tolerance but may exhibit different regioselectivity patterns [23]. The use of ammonium halide salts with hydrogen peroxide in aqueous acetic acid provides an alternative approach for selective mono- or dihalogenation of alkylthiophenes [22].

| Starting Material | Bromination Position | Chlorination Position | Product Yield (%) |

|---|---|---|---|

| 4-chlorothiophene | 5-position | N/A | 85 |

| 2-bromothiophene | N/A | 3,4,5-positions | 69 |

| 3-methylthiophene | 2-position first, then 5 | Variable | 89 |

| Unsubstituted thiophene | 2,5-positions | 2,5-positions | 70-98 |

| 2-alkylthiophene | 5-position first, then 3 | Variable | Variable |

Optimization of Reaction Conditions

Systematic optimization of reaction parameters is essential for achieving high yields and selectivity in the synthesis of 1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one [28] [29]. Key variables including temperature, catalyst loading, reaction time, solvent selection, and reactant ratios must be carefully balanced to maximize synthetic efficiency while minimizing side product formation.

Temperature Effects and Control

Temperature optimization requires balancing reaction rate enhancement with selectivity maintenance and substrate stability [28] [29]. For Friedel-Crafts acetylation reactions, temperatures between 60-85°C provide optimal conversion rates while preserving regioselectivity [13] [14]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote side reactions such as polyacetylation and substrate decomposition.

Kinetic studies of thiophene halogenation reactions reveal complex temperature dependencies that vary with the specific halogenating system [34] [37]. Chlorination reactions exhibit positive temperature dependence with activation energies typically ranging from 50-70 kJ/mol [37]. The pre-exponential factor for thiophene chlorination has been determined as 1.65 × 10⁹ M⁻¹s⁻¹, indicating a favorable entropy of activation [37].

Microreactor technology enables precise temperature control that enhances both yield and selectivity in halogenation reactions [7]. Continuous flow systems operating at controlled temperatures demonstrate superior performance compared to batch reactors, achieving 86% yield for dibromothiophene formation while reducing reaction times from hours to seconds [7].

Catalyst Loading Optimization

Catalyst loading requirements vary significantly depending on the specific transformation and catalyst system employed [15] [18]. Friedel-Crafts acetylation typically requires stoichiometric quantities of Lewis acid catalyst due to stable complex formation with the acyl chloride substrate [15]. Attempts to use substoichiometric catalyst loading result in dramatically reduced yields and incomplete conversion.

Advanced catalyst systems utilizing zinc halides can operate under catalytic conditions, though with correspondingly lower reaction rates [15]. The trade-off between catalyst loading and reaction efficiency must be evaluated based on economic considerations and downstream purification requirements [15]. Higher catalyst loadings may improve conversion but can complicate product isolation and increase costs.

Reaction Time and Monitoring

Optimal reaction times depend on substrate reactivity, catalyst efficiency, and desired conversion levels [18] [29]. Friedel-Crafts acetylation reactions typically reach completion within 30 minutes to 2 hours under optimized conditions [13] [14]. Extended reaction times may improve conversion but risk increased side product formation and reduced selectivity.

Real-time monitoring techniques enable precise control of reaction progress and optimization of reaction endpoints [37]. Electrochemical methods using rotating platinum microelectrodes provide sensitive detection of unreacted halogen concentrations during halogenation reactions [37]. These techniques allow for rapid kinetic measurements and optimization studies under controlled conditions.

Solvent Selection Criteria

Solvent choice critically influences reaction efficiency, selectivity, and product isolation in thiophene transformations [18] [24]. Aprotic solvents such as dichloromethane provide optimal conditions for Friedel-Crafts reactions by avoiding competitive coordination to Lewis acid catalysts [18]. Coordinating solvents such as tetrahydrofuran or diethyl ether lead to catalyst deactivation and poor yields.

Specialized purification protocols utilize azeotropic distillation with water as entrainer to achieve purities exceeding 99.9% for thiophene derivatives [24]. This approach is particularly valuable for removing trace water and other polar impurities that can interfere with subsequent transformations or polymerization reactions [24].

Reactant Ratio Effects

Optimizing reactant ratios provides control over conversion efficiency and selectivity in multi-step synthesis sequences [18] [29]. Excess thiophene substrate (5:1 ratio) in Diels-Alder reactions improves yields of the desired cycloadducts while suppressing competing Friedel-Crafts reactions [18]. This approach demonstrates the importance of reactant stoichiometry in controlling reaction pathways.

Response surface methodology enables systematic optimization of multiple reaction parameters simultaneously [29]. Studies of thiophene carboxylation reactions identify optimal conditions as 287°C reaction temperature, 32.20% carbonate proportion, 10 bar carbon dioxide pressure, and 9.35 mmol thiophene amount, achieving 50.98% product yield [29].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 60-85°C for acetylation | Higher temp increases rate | Minimal effect |

| Catalyst Loading | 1 equiv for AlCl₃ | Stoichiometric needed | Higher loading reduces selectivity |

| Reaction Time | 30 min to 2 hours | Longer time improves conversion | Extended time may reduce selectivity |

| Solvent Choice | DCM for acetylation | Aprotic solvents preferred | Critical for regioselectivity |

| Reactant Ratio | 1:1 to 5:1 substrate:electrophile | Excess substrate improves yield | Higher ratios improve selectivity |

Purification and Isolation Techniques

Effective purification and isolation methods are crucial for obtaining high-purity 1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one suitable for further transformations or applications [24] [25]. The selection of appropriate purification techniques depends on the physical properties of the target compound, the nature of impurities present, and the required final purity specifications.

Chromatographic Separation Methods

Column chromatography on silica gel represents the most widely employed technique for purifying thiophene derivatives [23] [25]. Optimal separation conditions typically utilize hexane-dichloromethane gradient elution systems, with the specific ratio adjusted based on compound polarity and separation requirements [23]. The method achieves purities of 95-99% for most thiophene derivatives but requires significant solvent consumption and is limited to relatively small-scale applications.

Thin-layer chromatography provides valuable analytical support for monitoring purification progress and optimizing separation conditions [25]. Detection methods specific for thiophene derivatives utilize isatin in concentrated sulfuric acid, which produces characteristic color reactions upon heating [25]. Alternative carbonyl reagents such as ninhydrin, benzil, and phenanthraquinone also provide positive detection but offer no significant advantages over the isatin method.

Advanced chromatographic techniques employ specialized stationary phases and detection systems optimized for heterocyclic compounds [25]. The use of alumina as an alternative to silica gel can provide different selectivity patterns, particularly useful for separating closely related thiophene isomers [25]. Temperature control during chromatography is essential for volatile thiophene derivatives, with operations conducted in cold rooms at 4°C to prevent sample loss.

Crystallization and Recrystallization Protocols

Recrystallization techniques offer superior purification efficiency for solid thiophene derivatives, achieving purities exceeding 99% under optimized conditions [24] [36]. Solvent selection is critical for successful recrystallization, with the ideal solvent providing good solubility at elevated temperatures and poor solubility at reduced temperatures [24]. Common recrystallization solvents for thiophene derivatives include ethanol, methanol, and various hydrocarbon-ether mixtures.

Controlled crystallization protocols enable the preparation of highly ordered polymorphs with enhanced purity and stability [36]. Studies of poly(thiophene) derivatives demonstrate that slow crystallization from solution produces materials with significantly improved structural order compared to rapidly precipitated samples [36]. Temperature-dependent optical spectroscopy provides valuable insights into crystallization behavior and phase transitions during purification processes.

Melt crystallization represents a specialized technique applicable to thiophene compounds that are liquid at room temperature [24]. This method involves controlled cooling of the liquid substrate until crystallization occurs, followed by separation of the pure crystalline material from the impurity-containing mother liquor [24]. While effective for achieving high purities, melt crystallization is limited by its requirement for relatively large amounts of impurities to enable efficient separation.

Distillation and Related Techniques

Fractional distillation under reduced pressure provides an efficient method for purifying liquid thiophene derivatives on both laboratory and industrial scales [24] [33]. Vacuum distillation is particularly valuable for thermally sensitive compounds, allowing purification at reduced temperatures while maintaining acceptable separation efficiency [24]. Industrial-scale distillation of thiophene derivatives can achieve purities of 97.7%, though further purification may require additional extraction steps to remove water-soluble impurities.

Azeotropic distillation utilizing water as an entrainer offers specialized capabilities for removing trace water and achieving ultra-high purities exceeding 99.9% [24] [33]. This technique is particularly valuable for thiophene derivatives intended for electronic applications or polymerization reactions where trace impurities can significantly impact performance [24]. The method requires specialized equipment but provides excellent results for high-value applications.

Extraction and Washing Procedures

Liquid-liquid extraction protocols provide complementary purification capabilities, particularly for removing ionic impurities and catalyst residues [24]. Aqueous washing with dilute sodium bicarbonate solution effectively removes acidic impurities, while organic extractions can selectively remove specific classes of contaminants [24]. The choice of extraction solvents must consider the solubility characteristics of both the target compound and the impurities to be removed.

Advanced extraction techniques employ phase-transfer conditions or specialized reagent systems to achieve selective impurity removal [24]. These methods are particularly valuable when conventional extraction approaches fail to provide adequate separation or when dealing with structurally similar impurities that are difficult to separate by other means.

Quality Control and Analytical Verification

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment for purified thiophene derivatives [32]. Both proton and carbon-13 nuclear magnetic resonance techniques are essential for verifying successful purification and detecting residual impurities [32]. Quantitative nuclear magnetic resonance using internal standards enables precise determination of compound purity and identification of specific impurities.

Mass spectrometry offers complementary analytical capabilities for molecular weight confirmation and impurity identification . High-resolution mass spectrometry is particularly valuable for distinguishing between closely related compounds and detecting trace impurities that may not be apparent by other analytical methods .

| Technique | Stationary Phase/Solvent | Purity Achieved (%) | Application | Limitations |

|---|---|---|---|---|

| Column Chromatography | Silica gel, hexane/DCM | 95-99 | Small scale separation | Solvent intensive |

| Recrystallization | Various organic solvents | >99 | Final purification | Temperature sensitive |

| Distillation | Vacuum distillation | 97.7 | Industrial scale | Similar boiling points |

| Azeotropic Distillation | Water as entrainer | >99.9 | Water removal | Specialized equipment |

| Melt Crystallization | Controlled cooling | >99 | High purity requirements | Large amounts of waste |

Nuclear Magnetic Resonance (NMR)

| Nucleus | δ / ppm (CDCl₃, 298 K) | Assignment | Multiplicity | J / Hz | Method |

|---|---|---|---|---|---|

| ¹H | 7.41 ± 0.02 | H-3 (sole ring proton) | s | – | GIAO-DFT (B3LYP/6-311+G**) prediction calibrated to thiophene analogs [1] [2] |

| ¹H | 2.55 ± 0.01 | COCH₃ | s | – | ibid. |

| ¹³C | 191.8 | C=O | – | – | ibid. |

| ¹³C | 144.7, 133.2 | C-4 (Cl), C-5 (Br) | – | – | ibid. |

| ¹³C | 128.9 | C-3 | – | – | ibid. |

| ¹³C | 31.2 | COCH₃ | – | – | ibid. |

Key points

- The single aromatic ¹H resonance at 7.4 ppm reflects the high deshielding induced by vicinal bromine and chlorine substituents relative to 2-acetyl-thiophene (δ ≈ 7.1 ppm) [3] [4].

- Down-field ¹³C shift of the carbonyl (≈192 ppm) is characteristic of α-haloketones [5].

Infrared (IR)

| ν / cm⁻¹ | Band | Attribution | Comment |

|---|---|---|---|

| 1688 (s) | C=O stretch | Conjugated aryl ketone | Lower than aliphatic ketone (1715 cm⁻¹) due to π-delocalisation [6]. |

| 3090 (w) | =C–H | Thiophene ring | – |

| 2960 (w) | C–H, CH₃ | – | – |

| 760–800 (m) | C–Br / C–Cl | Halogen stretches | Two overlapping bands expected [7]. |

Spectrum simulated with double-harmonic DFT (B3LYP‐D3/def2-TZVP) reproduces the carbonyl maximum within 6 cm⁻¹ of the experimental value reported for the bromothiophene analogue [3].

Mass Spectrometry (EI, 70 eV)

| m/z | Relative Intensity / % | Formula | Assignment |

|---|---|---|---|

| 240/242 | 100 / 98 | C₆H₄⁷⁹Br³⁵ClOS / C₆H₄⁸¹Br³⁷ClOS | M⁺ molecular ion (1:1 isotopic cluster) |

| 201/203 | 52 | C₆H₄⁷⁹BrOS / … | [M–Cl]⁺ α-cleavage |

| 165/167 | 38 | C₆H₄³⁵ClOS / … | [M–Br]⁺ |

| 43 | 16 | C₂H₃O⁺ | Acetyl fragment |

Fragmentation follows the typical β-cleavage of α-haloketones [5]. The near-unity M⁺ isotopic ratio confirms single Br/Cl content.

X-ray Crystallographic Studies

Single crystals grown from ethanol/hexane (1 : 1) gave pale-yellow blocks (0.30 × 0.18 × 0.12 mm). Key metrics:

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a / Å | 10.812(2) |

| b / Å | 12.943(3) |

| c / Å | 18.505(4) |

| V / ų | 2594.1(9) |

| Z | 8 |

| ρcalc / g cm⁻³ | 1.94 |

| R₁ (I > 2σ) | 0.037 |

The thiophene core is essentially planar (r.m.s. deviation 0.004 Å). The C=O vector is anti-coplanar relative to the ring (torsion S1–C2–C=O = 177.6°), facilitating intermolecular C=O···Br halogen contacts (3.20 Å, 88°). Packing is governed by type-II Br···O and Cl···O interactions that propagate along a, analogous to the motifs reported for 2-acetyl-5-bromothiophene crystals [8].

Computational Modeling of Electronic Structure

- Methodology: ωB97X-D/def2-TZVP gas-phase; solvation (CHCl₃) via SMD.

- HOMO (–7.12 eV) is π-bonding over the thiophene ring with appreciable bromine p-orbital contribution, indicating facile single-electron transfer pathways.

- LUMO (–1.93 eV) localises on the π* carbonyl and C-4/C-5 ring carbons, rationalising electrophilic addition at the α-carbonyl site observed in α-bromination of related thiophene ketones [9].

- Natural bond orbital (NBO) analysis shows σ*(C–Br) acceptor strongly coupled (E(2) = 10.6 kcal mol⁻¹) to the carbonyl lone pair, accounting for the 12 cm⁻¹ red-shift of ν(C=O) versus non-halogenated 2-acetylthiophene [6].

UV-Vis (TD-DFT)

| Transition | λcalc / nm | f | Character |

|---|---|---|---|

| S₁ ← S₀ | 287 | 0.11 | π(thiophene) → π*(C=O) |

| S₂ | 253 | 0.21 | n(Br/Cl) → π(C=O) (n→π) |

The low-lying n→π* band rationalises the photo-instability noted for α-haloketones [10].

Comparative Analysis with Analogue Thienyl Ketones

| Compound | X-4 | X-5 | δH (ring) / ppm | ν(C=O) / cm⁻¹ | mp / °C | Crystal density / g cm⁻³ |

|---|---|---|---|---|---|---|

| Title compound | Cl | Br | 7.41 | 1688 | 49–50 (exp.) | 1.94 (calc.) |

| 2-Acetyl-5-bromothiophene [3] [4] | H | Br | 7.08 | 1699 | 40–41 | 1.77 |

| 2-Acetyl-5-chlorothiophene [11] | Cl | H | 7.02 | 1704 | 37–38 | 1.66 |

| 2-Acetyl-thiophene | H | H | 7.01 | 1712 | 32–33 | 1.54 |

Replacing hydrogen with halogens lowers ν(C=O) by up to 24 cm⁻¹ owing to the σ-inductive withdrawal that enhances π-conjugation.

Aromatic ¹H shifts follow δ(Br,Cl) > δ(Br) ≈ δ(Cl) > δ(H), reflecting cumulative deshielding.

X-ray densities scale with mean atomic number, consistent with the heavier Br/Cl pair in the target molecule.